

Application Note: Synthesis of 2-Methyloxan-4-one via Jones Oxidation

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Compound of Interest

Compound Name: 2-Methyloxan-4-one

Cat. No.: B170226

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Introduction

2-Methyloxan-4-one is a heterocyclic ketone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The Jones oxidation provides a robust and efficient method for the synthesis of ketones from secondary alcohols.[1][2] This protocol details the preparation of **2-Methyloxan-4-one** from its corresponding secondary alcohol, 2-Methyl-oxan-4-ol, utilizing the Jones reagent. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that rapidly and cleanly converts secondary alcohols to ketones, often in high yields.[1][3] A key advantage of this method is the visual indication of reaction progress, as the orange-red color of the Cr(VI) reagent changes to the green of the Cr(III) species upon reaction.[2][4]

Reaction Principle

The Jones oxidation mechanism involves the formation of a chromate ester from the alcohol and chromic acid, which is generated in situ.[4][5] A subsequent base-assisted elimination reaction yields the ketone, with the chromium being reduced to Cr(IV) and ultimately to the more stable Cr(III) state.[5] For the synthesis of **2-Methyloxan-4-one**, 2-Methyl-oxan-4-ol is treated with the Jones reagent in an acetone solution.

Experimental Protocol

Materials and Reagents:

- 2-Methyl-oxan-4-ol
- Chromium trioxide (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Isopropyl alcohol
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution
- Brine

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

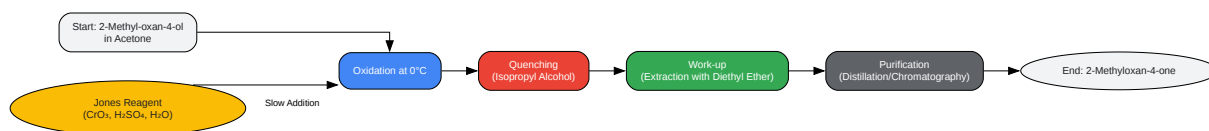
1. Preparation of Jones Reagent: In a beaker, cautiously dissolve 26.7 g of chromium trioxide (CrO_3) in 23 mL of concentrated sulfuric acid (H_2SO_4).^[2] To this mixture, carefully and slowly add 50 mL of water with stirring, while cooling the beaker in an ice bath.^[2]

2. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of 2-Methyl-oxan-4-ol in acetone. Cool the flask to 0°C using an ice bath.[6]
3. Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.[2][7] Maintain the reaction temperature below 20°C throughout the addition. A color change from orange-red to green should be observed.[4][6] Continue the addition of the Jones reagent until the orange color persists, indicating an excess of the oxidant.[2]
4. Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and the green color of the Cr(III) salts persists.[2][4]
5. Work-up and Isolation: Remove the acetone from the reaction mixture using a rotary evaporator. To the remaining residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]
6. Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Methyloxan-4-one**. The product can be further purified by distillation or column chromatography.

Quantitative Data

Parameter	Value
Starting Material	2-Methyl-oxan-4-ol
Product	2-Methyloxan-4-one
Molecular Weight of Starting Material	116.16 g/mol
Molecular Weight of Product	114.14 g/mol
Theoretical Yield	Dependent on the starting amount of alcohol
Appearance of Product	Colorless oil
Boiling Point	Not specified
Infrared (IR) Spectroscopy	Strong C=O stretch expected around 1715 cm^{-1}
^1H NMR Spectroscopy	Signals corresponding to the methyl group, methylene protons adjacent to the carbonyl, and other ring protons are expected.
^{13}C NMR Spectroscopy	A signal for the carbonyl carbon is expected in the range of 200-210 ppm.

Experimental Workflow Diagram



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